molecular formula C13H17NO3 B12794308 Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- CAS No. 134937-62-5

Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-

Cat. No.: B12794308
CAS No.: 134937-62-5
M. Wt: 235.28 g/mol
InChI Key: OBKFXBIFSIWADJ-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrolidine (B122466) Scaffolds in Organic Chemistry and Heterocyclic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly valued structural motif in organic chemistry. nih.govjetir.org It is considered a "privileged scaffold" in medicinal chemistry and drug design, a testament to its frequent appearance in biologically active compounds and pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov

The significance of the pyrrolidine scaffold is largely attributed to its three-dimensional (3D) nature. nih.govjetir.orgchemicalbook.com Key advantages include:

Exploration of Pharmacophore Space : The sp³-hybridized carbon atoms provide a non-planar, three-dimensional structure that allows for a more thorough exploration of the space around a biological target compared to flat, aromatic systems. nih.govjetir.orgchemicalbook.com

Stereochemical Complexity : The pyrrolidine ring can contain multiple stereocenters, and the spatial orientation of substituents can dramatically influence the molecule's interaction with enantioselective biological targets like proteins. nih.govjetir.org

Increased 3D Coverage : The ring's non-planarity, a phenomenon known as "pseudorotation," contributes to its increased three-dimensional coverage, a desirable trait in modern drug design. nih.govjetir.orgchemicalbook.com

Beyond medicinal applications, pyrrolidine derivatives are widely employed as organocatalysts, ligands for transition metals, and chiral controllers in asymmetric synthesis. nih.gov The development of efficient and sustainable synthetic methods, such as microwave-assisted organic synthesis (MAOS), continues to expand the accessibility and application of this versatile scaffold. nih.gov

Classification and Structural Features of N-Acyl Pyrrolidine Compounds

N-acyl pyrrolidines are a subclass of amides characterized by a carbonyl group directly attached to the nitrogen atom of the pyrrolidine ring. This linkage creates a stable, planar amide bond within an otherwise flexible, non-planar ring system.

The general structure involves:

A Pyrrolidine Ring : The core five-membered saturated heterocycle.

An Acyl Group : A moiety containing a carbonyl group (C=O) attached to an R-group.

The specific compound, Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- , fits this classification perfectly. Its structure consists of a pyrrolidine ring N-acylated with a (2-methoxyphenoxy)acetyl group. The systematic name for this compound is 2-(2-methoxyphenoxy)-1-pyrrolidin-1-ylethanone. sigmaaldrich.com

Table 1: Physicochemical Properties of Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-

Property Value
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Monoisotopic Mass 235.12085 Da
XlogP (predicted) 1.4
InChIKey OBKFXBIFSIWADJ-UHFFFAOYSA-N

Data sourced from PubChem. sigmaaldrich.com

Research Landscape of Phenoxyacetyl Moieties in Organic Synthesis

The phenoxyacetyl group, and the related phenoxyacetic acid structure, is a significant moiety in organic and medicinal chemistry. nih.govjetir.org Phenoxyacetic acids and their derivatives are recognized for a wide array of biological activities and are used in the manufacturing of pharmaceuticals, fungicides, and pesticides. nih.govjetir.org

Phenoxyacetyl chloride is a key reagent used to introduce this moiety onto other molecules, such as in the synthesis of N-protected guanosine (B1672433) derivatives for RNA synthesis and in the formation of β-lactams, which are core structures in penicillin antibiotics. sigmaaldrich.comyoutube.com

The research landscape shows that derivatives containing the phenoxyacetic acid or phenoxyacetamide core are investigated for numerous therapeutic applications:

Anti-inflammatory Agents : These derivatives are designed as selective COX-2 inhibitors, which are crucial for treating inflammation. nih.gov

Antimicrobial Agents : Studies have explored phenoxyacetic acid derivatives for their activity against various bacterial strains, including Mycobacterium tuberculosis. nih.govnih.gov

Antiviral Research : The 2-phenoxyacetamide (B1293517) structure has been identified as a scaffold for designing potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

Diuretics : Ethacrynic acid, a phenoxyacetic acid derivative, is a potent diuretic used in the treatment of edema. pharmacy180.com

The synthesis of these derivatives often involves the reaction of a substituted phenol (B47542) with a haloacetic acid or its ester, followed by further modification. jetir.orgmdpi.com The versatility of the phenoxyacetyl group allows for the strategic modification of parent molecules to enhance their pharmacokinetic profiles and biological activity. saudijournals.com

Rationale for Academic Investigation of Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- within Advanced Chemical Research

The academic investigation of a specific, novel compound like Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- is often driven by the principles of molecular design and the exploration of new chemical space. While no specific literature is available for this exact compound, the rationale for its synthesis and study can be inferred from the known properties of its constituent parts. sigmaaldrich.com

The primary motivation is likely rooted in molecular hybridization , a common strategy in drug discovery. This approach involves combining two or more pharmacophores (structural units with known biological activity) to create a new hybrid molecule with potentially enhanced or novel properties.

In this case, the rationale is to merge:

The pyrrolidine scaffold , a "privileged" structure known to impart favorable three-dimensional geometry for interacting with biological targets. nih.govjetir.org

The phenoxyacetyl moiety , a component of numerous compounds with established pharmacological activities, including anti-inflammatory and antimicrobial effects. nih.govnih.govnih.gov

By synthesizing Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-, researchers can explore the chemical and biological consequences of this specific combination. Such investigations, often part of the creation of larger compound libraries, are fundamental to early-stage drug discovery and aim to identify new lead compounds that may be optimized in future research. The synthesis of such novel molecules allows chemists to probe structure-activity relationships and expand the toolkit of available compounds for screening against various biological targets.

Properties

CAS No.

134937-62-5

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C13H17NO3/c1-16-11-6-2-3-7-12(11)17-10-13(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3

InChI Key

OBKFXBIFSIWADJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCC2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for Pyrrolidine, 1 2 Methoxyphenoxy Acetyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of various NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of Pyrrolidine (B122466), 1-((2-methoxyphenoxy)acetyl)- can be constructed.

High-Resolution 1D NMR (¹H, ¹³C) Analysis

High-resolution one-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- would be expected to show distinct signals corresponding to the protons of the pyrrolidine ring, the methoxy (B1213986) group, the aromatic ring, and the acetyl bridge. The four protons on the pyrrolidine ring adjacent to the nitrogen atom often exhibit complex splitting patterns due to their diastereotopic nature, a result of the restricted rotation around the amide bond. The chemical shifts of the aromatic protons on the methoxyphenoxy group provide information about their substitution pattern.

The ¹³C NMR spectrum complements the ¹H data by providing a count of the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the acetyl group, the carbons of the aromatic ring (with the carbon attached to the methoxy group being significantly shifted), the carbons of the pyrrolidine ring, and the methoxy carbon itself.

While specific, experimentally-derived high-resolution 1D NMR data for Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- is not widely available in peer-reviewed literature, analysis of structurally similar compounds allows for the prediction of spectral features.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine CH₂ (adjacent to N)3.4 - 3.745 - 50
Pyrrolidine CH₂ (beta to N)1.8 - 2.123 - 27
Methoxy (OCH₃)3.8 - 3.955 - 57
Aromatic CH6.8 - 7.2110 - 125
Acetyl CH₂4.6 - 4.865 - 70
Carbonyl (C=O)-168 - 172
Aromatic C-O-148 - 152
Aromatic C-OCH₃-149 - 153

Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC, NOESY)

To definitively assign the ¹H and ¹³C signals and to understand the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-, COSY would show correlations between adjacent protons in the pyrrolidine ring and within the aromatic system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the protons of the pyrrolidine ring would show cross-peaks with their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is invaluable for piecing together the molecular fragments. Key HMBC correlations would include the one between the acetyl CH₂ protons and the carbonyl carbon, and between the aromatic protons and the carbons of the acetyl and methoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal through-space interactions between the acetyl CH₂ protons and the protons on the aromatic ring, providing insights into the preferred conformation around the ether linkage.

Chiral Recognition via NMR Techniques

Since Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- is a chiral molecule, containing a stereocenter at the point of attachment of the acetyl group if the pyrrolidine ring is substituted, NMR can be used to distinguish between enantiomers. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which will have distinct NMR spectra, allowing for the determination of enantiomeric excess.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high precision allows for the unambiguous determination of the molecular formula of a compound by comparing the experimental mass to the calculated masses of possible formulas. For Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-, with a molecular formula of C₁₃H₁₇NO₃, the expected monoisotopic mass is approximately 235.1208 Da. HRMS can confirm this with a high degree of confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-, as it typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. The analysis of the fragmentation patterns of the parent ion, often induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), can provide valuable structural information.

Table 2: Predicted ESI-MS Adducts and Fragments for Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-

Ion Predicted m/z Description
[M+H]⁺236.1281Protonated molecule
[M+Na]⁺258.1099Sodium adduct
[C₇H₇O₂]⁺123.04412-methoxyphenoxy fragment
[C₆H₁₀NO]⁺112.07571-acetylpyrrolidine fragment

Note: These predicted values are based on the elemental composition and common fragmentation pathways for similar structures. Current time information in Atlanta, GA, US.

The fragmentation would likely involve cleavage of the ether bond and the amide bond, yielding characteristic ions corresponding to the pyrrolidine and methoxyphenoxy moieties.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- would be expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the tertiary amide, the pyrrolidine ring, the aromatic ring, and the ether linkage.

The most prominent feature would be the strong absorption band for the tertiary amide C=O stretching vibration, typically found in the 1630-1680 cm⁻¹ region. Other key vibrations include the C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the aliphatic pyrrolidine ring (typically 2850-2960 cm⁻¹). The C-N stretching vibration of the tertiary amide is expected between 1200 and 1300 cm⁻¹. Furthermore, the asymmetric and symmetric C-O-C stretching vibrations from the methoxy and phenoxy ether groups would produce strong bands in the fingerprint region, approximately between 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). Aromatic C=C ring stretching vibrations would appear as a series of absorptions between 1400 and 1600 cm⁻¹.

Based on the analysis of its functional groups and data from similar compounds, the predicted IR absorption bands are summarized below.

Predicted IR Spectral Data for Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000Medium-WeakC-H StretchAromatic Ring
2960-2850MediumC-H StretchAliphatic (Pyrrolidine)
1680-1630StrongC=O StretchTertiary Amide
1600, 1500Medium-WeakC=C StretchAromatic Ring
1470-1430MediumCH₂ ScissoringAliphatic (Pyrrolidine)
1275-1200StrongAsymmetric C-O-C StretchAryl Ether
1300-1200MediumC-N StretchTertiary Amide
1075-1000StrongSymmetric C-O-C StretchAryl Ether
770-730StrongC-H Bending (Ortho-disubstituted)Aromatic Ring

X-ray Diffraction for Solid-State Molecular Architecture

X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, a three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

Single crystal X-ray diffraction provides the most precise and unambiguous structural data, including bond lengths, bond angles, and torsional angles. rigaku.com Although no published crystal structure for Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- exists, a hypothetical analysis can be described. If suitable single crystals were obtained, this technique would reveal the precise conformation of the five-membered pyrrolidine ring, which typically adopts a non-planar 'envelope' or 'twist' conformation to minimize steric strain. researchgate.net

The analysis would also define the spatial orientation of the (2-methoxyphenoxy)acetyl substituent relative to the pyrrolidine ring. Intermolecular interactions critical to the crystal packing, such as C-H···O hydrogen bonds involving the amide and ether oxygen atoms, would be identified and characterized. researchgate.netmdpi.com Since Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- is an achiral molecule, the concept of absolute configuration does not apply. The crystal would be expected to crystallize in a centrosymmetric space group. mdpi.com

Hypothetical Single Crystal X-ray Diffraction Data

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c (Centrosymmetric)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths & AnglesPrecise values for all atomic connections
Pyrrolidine ConformationEnvelope or Twist
Intermolecular InteractionsIdentification of hydrogen bonds and other packing forces

Powder X-ray diffraction (PXRD) is a vital tool in pharmaceutical sciences for identifying crystalline phases and studying polymorphism—the ability of a compound to exist in multiple crystalline forms. springernature.com Each polymorph has a unique crystal lattice and will produce a distinct PXRD pattern, which serves as a "fingerprint" for that specific form. libretexts.org Different polymorphs can have different physical properties, including solubility and stability.

A PXRD analysis of a powdered sample of Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- would involve scanning the sample over a range of 2θ angles and recording the intensity of the diffracted X-rays. While no specific patterns have been reported, any discovered polymorphs would be identified by their unique sets of diffraction peaks. The technique is also used for routine quality control to ensure batch-to-batch consistency and to detect any unwanted phase transformations during manufacturing or storage. youtube.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of pharmaceutical compounds and for their isolation. ptfarm.pl

A reversed-phase HPLC method would be suitable for analyzing Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-. In this setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of water (often buffered) and a water-miscible organic solvent like acetonitrile (B52724) or methanol. The compound would be detected as it elutes from the column using a UV detector, set to one of the absorption maxima determined by UV-Vis spectroscopy (e.g., ~275 nm). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For preparative applications, the separated fractions can be collected for further use. pensoft.net

Hypothetical HPLC Method for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or Gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUV at ~275 nm
Purity Calculation(Area of Main Peak / Total Area of All Peaks) x 100%

Theoretical and Computational Chemistry Investigations of Pyrrolidine, 1 2 Methoxyphenoxy Acetyl

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical methods are fundamental to predicting the geometry and electronic nature of molecules. These calculations provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. nih.govacs.org For Pyrrolidine (B122466), 1-((2-methoxyphenoxy)acetyl)-, DFT calculations would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. acs.org

The choice of the functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and the basis set (e.g., 6-31G*, 6-311+G(d,p), def2-TZVP) is crucial for the accuracy of the calculations. nih.govacs.orgacs.orgmdpi.com For instance, studies on similar amide-containing molecules have employed functionals like B3LYP with basis sets such as 6-31G(d,p) to achieve a good correlation with experimental data. acs.org Frequency calculations are subsequently performed to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. acs.org

Table 1: Representative Functionals and Basis Sets in DFT Calculations

Functional Basis Set Common Application
B3LYP 6-31G(d,p) Geometry optimization and electronic properties of organic molecules. acs.org
M06-2X 6-311+G(d,p) Good for studying reaction mechanisms and systems with non-covalent interactions. acs.org
CAM-B3LYP aug-cc-pVTZ Suitable for long-range corrected calculations, including charge transfer.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. capes.gov.br

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-, the HOMO would likely be localized on the electron-rich regions, such as the pyrrolidine nitrogen and the methoxy-substituted phenyl ring, while the LUMO might be distributed over the carbonyl group of the amide.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2). A harder molecule is less reactive.

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from the system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2).

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ2 / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 2: Global Reactivity Descriptors and Their Significance

Descriptor Formula Interpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to deformation of electron cloud.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron-donating or -accepting tendency.

Mechanistic Pathways and Reaction Dynamics

Computational chemistry is also invaluable for mapping out the potential pathways of chemical reactions, identifying intermediate structures, and understanding the energy landscape of a transformation.

To study a potential reaction involving Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-, such as hydrolysis of the amide bond, computational chemists would first identify the transition state (TS). The TS is a saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Geometry optimization is used to locate this structure, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired species. This provides a detailed picture of the molecular rearrangements that occur during the reaction.

Reactions are rarely carried out in the gas phase; the surrounding solvent can significantly influence reaction rates and mechanisms. ucsb.eduresearchgate.netaiche.org Computational models can account for these effects in two primary ways:

Explicit Solvent Models: A small number of solvent molecules are explicitly included in the calculation, surrounding the solute. ucsb.edu This approach is computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a defined dielectric constant. nih.govucsb.edu Models like the Polarizable Continuum Model (PCM) are widely used to calculate the energetics of a reaction in solution. nih.gov

For a molecule like Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-, the polarity of the solvent could affect the stability of charged intermediates or transition states in a potential reaction. For example, a polar solvent would likely stabilize a polar transition state more than a nonpolar solvent, thereby lowering the activation energy and accelerating the reaction rate. nih.gov Computational studies on related amide systems have successfully used continuum solvent models to investigate reaction mechanisms and provide results consistent with experimental observations. nih.gov

Computational Studies of Iminium Ion Intermediates in Pyrrolidine Chemistry

Iminium ions are crucial reactive intermediates in many reactions involving pyrrolidine, particularly in the realm of organocatalysis. Computational studies, primarily using Density Functional Theory (DFT), are instrumental in understanding the stability, reactivity, and stereoselectivity of these intermediates. These investigations typically calculate the thermodynamics and kinetics of iminium ion formation from the parent pyrrolidine derivative and a carbonyl compound, such as an α,β-unsaturated aldehyde.

The relative energies of different conformers and isomers of the resulting iminium ions can be determined, providing insight into which species are likely to predominate in a reaction mixture. Furthermore, computational models can elucidate the transition states for subsequent reactions of the iminium ion, such as Michael additions or Diels-Alder reactions, helping to explain the observed stereochemical outcomes. Factors like the nature of the substituents on the pyrrolidine ring and the electronic properties of the carbonyl compound significantly influence the stability and reactivity of the iminium ion intermediate.

For Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- , a computational study would first involve modeling the reaction with a suitable electrophile to form the corresponding iminium ion. The calculations would aim to determine the geometric and electronic structure of this intermediate. However, specific research detailing the formation, stability, or subsequent reactivity of the iminium ion derived from this particular compound has not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potential values. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

In the context of a pyrrolidine derivative, MEP analysis can identify the most likely sites for protonation, hydrogen bonding, and interaction with other reactants. For Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- , an MEP map would be expected to show a region of high negative potential around the carbonyl oxygen of the acetyl group and the oxygen of the methoxy (B1213986) group, indicating their nucleophilic character. The hydrogen atoms on the pyrrolidine ring and the aromatic ring would likely exhibit positive potential. There are no specific MEP maps for Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- available in the scientific literature to present here.

Non-Covalent Interaction (NCI) Analysis and Topological Studies

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric repulsion. This method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The results are typically displayed as isosurfaces, where the color of the surface indicates the type and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

Topological analyses like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide further insights into chemical bonding and electron localization. These methods reveal the regions in a molecule where electrons are paired and localized, helping to characterize covalent bonds and lone pairs.

For Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- , NCI analysis could reveal intramolecular hydrogen bonds and other stabilizing or destabilizing non-covalent interactions that dictate its conformational preferences. However, specific NCI, ELF, or LOL studies for this molecule have not been published.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the electronic excited states of molecules. It is widely employed to simulate UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. By comparing the simulated spectrum with experimental data, TD-DFT can help assign spectral features to specific electronic transitions, such as n→π* or π→π* transitions.

A TD-DFT study of Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- would provide valuable information about its photophysical properties. The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities, which are related to the calculated oscillator strengths. Such a study could elucidate how the combination of the pyrrolidine, acetyl, and methoxyphenoxy moieties influences the electronic transitions. At present, no such TD-DFT studies for this specific compound are available in the literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like description of the electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized natural bond orbitals, which correspond to core electrons, lone pairs, and bonding and antibonding orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. The strength of these interactions is estimated by second-order perturbation theory.

For Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- , NBO analysis could provide detailed information about the hybridization of the atoms, the nature of the chemical bonds, and the extent of electron delocalization between the pyrrolidine ring, the acetyl group, and the methoxyphenoxy ring. For instance, it could quantify the delocalization of the nitrogen lone pair into adjacent antibonding orbitals. As with the other computational methods, there are no published NBO analysis findings specifically for Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- .

Structure Activity Relationship Sar and Molecular Modeling of Pyrrolidine, 1 2 Methoxyphenoxy Acetyl Scaffolds

Conformational Flexibility and Pseudorotation of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar and possesses significant conformational flexibility. rsc.org This flexibility is characterized by a phenomenon known as "pseudorotation," an intramolecular motion that allows the ring to interconvert between numerous conformations with low energy barriers. nih.govwikipedia.org This intrinsic property allows pyrrolidine derivatives to adopt energetically favorable three-dimensional arrangements, which is a valuable attribute for exploring pharmacophore space. nih.gov

The primary conformations of the pyrrolidine ring are described as "envelope" (or "bent") and "twist" (or "half-chair") forms. rsc.orgfrontiersin.org In an envelope conformation, four carbon atoms are coplanar, while the fifth atom is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. rsc.org For the pyrrolidine ring of proline, these are often referred to as Cγ-endo and Cγ-exo pucker modes, where the Cγ atom is displaced towards or away from the carboxyl group, respectively. nih.govaalto.fi

The specific puckering of the ring can be controlled by the strategic placement of substituents. nih.gov The electronegativity and steric bulk of substituents influence the conformational equilibrium. nih.govaalto.fi For example, quantum mechanical calculations have shown that a Cγ-endo pucker can be more stable than a Cγ-exo state. frontiersin.org Studies on substituted prolines have demonstrated that a trans-4-tert-butyl group strongly favors an endo pucker, while a cis-4-tert-butyl group favors an exo pucker, locking the ring into specific conformations. aalto.firesearchgate.net This ability to control and lock the ring's conformation through substitution is a key strategy in drug design. nih.gov The barrier for pseudorotation in the parent pyrrolidine molecule has been determined to be approximately 220-284 cm⁻¹, indicating a facile interconversion between conformers at room temperature. nih.gov

Stereochemical Influence on Molecular Interactions

The stereochemistry of the pyrrolidine scaffold is a critical determinant of its biological activity. researchgate.netnih.gov The chiral centers within the pyrrolidine ring and on its substituents dictate the spatial orientation of functional groups, which in turn governs the binding mode and affinity to enantioselective biological targets like proteins and enzymes. researchgate.netnih.gov Different stereoisomers of a pyrrolidine-based compound can exhibit vastly different, or even opposing, biological profiles. researchgate.netnih.gov

The influence of stereochemistry is evident in how substituents affect ring puckering and molecular interactions. The introduction of fluorine, a common substituent in medicinal chemistry, significantly impacts stereochemical behavior. beilstein-journals.orgbeilstein-journals.org Depending on its position and stereochemistry (cis/trans), fluorine can induce specific conformational biases through stereoelectronic effects, such as the gauche effect, thereby enhancing the stability of certain conformations. beilstein-journals.orgbeilstein-journals.org For instance, in 3-fluoropyrrolidines, protonation can lead to a highly favored cis conformation due to an attractive electrostatic interaction between the positively charged nitrogen and the partially negative fluorine atom. nih.gov

The spatial disposition of substituents on the pyrrolidine ring directly affects binding to target proteins. For example, studies on pyrrolidine derivatives as neuraminidase inhibitors showed that hydrogen bonding and electrostatic interactions were the primary forces influencing binding, with the precise orientation of the interacting groups being paramount. nih.gov Similarly, the development of selective kinase inhibitors has utilized chiral pyrrolidine scaffolds where specific enantiopure functionalized derivatives achieved high selectivity, a finding confirmed through X-ray crystallography to be a result of a specific binding mode. nih.gov Therefore, controlling the stereochemistry is a fundamental principle in designing pyrrolidine-based ligands with desired pharmacological efficacy. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comyoutube.com For pyrrolidine derivatives, QSAR studies are instrumental in understanding the structural requirements for activity, predicting the potency of new analogs, and guiding lead optimization. tandfonline.comnih.govtandfonline.com

The foundation of any QSAR model is the use of molecular descriptors—numerical values that encode different aspects of a molecule's structure. protoqsar.comnih.gov These descriptors can be broadly categorized into several classes:

Steric Descriptors: Describe the size and shape of the molecule.

Electronic/Electrostatic Descriptors: Quantify charge distribution, dipole moments, and orbital energies (e.g., HOMO and LUMO). protoqsar.comresearchgate.net

Hydrophobic Descriptors: Relate to a molecule's lipophilicity (e.g., LogP).

Topological Descriptors: Describe atomic connectivity and molecular branching. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanics calculations to provide detailed electronic properties. nih.gov

In developing QSAR models for pyrrolidine derivatives, various studies have identified key descriptors correlated with biological activity. For instance, in a study of pyrrolidine analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors, the shape flexibility index, Ipso atom E-state index, and dipole moment were found to be crucial for determining activity. tandfonline.com Another study on pyrrolidine derivatives as α-mannosidase inhibitors highlighted the importance of polar properties on the van der Waals surface and the presence of aromatic rings. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR methods that have been successfully applied to pyrrolidine scaffolds. tandfonline.com CoMFA calculates steric and electrostatic fields, while CoMSIA extends this to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com The results of these analyses are often visualized as contour maps, which graphically indicate regions where modifications to the molecular structure would likely enhance or diminish activity. tandfonline.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyrrolidine Derivatives

Descriptor Type Specific Descriptor Examples Relevance to Activity
3D-QSAR Fields CoMFA (Steric, Electrostatic) Defines spatial regions where bulk and charge influence potency. tandfonline.com
CoMSIA (Hydrophobic, H-bond) Adds detail on lipophilicity and hydrogen bonding potential. tandfonline.com
Topological JGI4 (Topological Charge Index) Relates molecular structure and geometry to activity. nih.gov
PCR (Path/Walk Randic-Type Index) Correlates molecular branching and size with activity. nih.gov
Physicochemical Dipole Moment Influences electrostatic interactions with the target. tandfonline.com
LogP Describes hydrophobicity, affecting membrane permeability and target binding. youtube.com

| Electronic | HOMO/LUMO Energy | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. protoqsar.comresearchgate.net |

In recent years, machine learning (ML) has become a powerful tool for developing more accurate and predictive QSAR models. researchgate.netarxiv.org Unlike traditional linear regression methods, ML algorithms can capture complex, non-linear relationships between molecular descriptors and biological activity. nih.gov Several ML methods have been applied to the study of pyrrolidine derivatives.

Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). tandfonline.comnih.gov

Partial Least Squares (PLS): Similar to MLR but more suitable for datasets where the number of descriptors is large or when descriptors are correlated. tandfonline.com

Artificial Neural Networks (ANN): A non-linear modeling technique inspired by the human brain, capable of learning from complex data patterns. nih.gov

Support Vector Machines (SVM): A supervised learning model that can be used for classification and regression tasks.

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees.

Studies on pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors have successfully employed MLR and ANN to build robust QSAR models. nih.gov These models demonstrated good statistical significance, validated through internal and external validation metrics like the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² (R²pred). tandfonline.comnih.gov The high predictive power of these models allows for the reliable estimation of activity for newly designed compounds, thereby accelerating the drug discovery process. researchgate.netnih.gov Deep learning approaches, such as those using graph neural networks, are also emerging as state-of-the-art methods for large-scale QSAR modeling. schrodinger.com

Table 2: Statistical Validation of QSAR Models for Pyrrolidine Derivatives from a Sample Study

Model Type Q² (Cross-validated R²) R² (Coefficient of Determination) R²pred (External Validation) Source
CoMFA 0.689 0.999 0.986 tandfonline.comnih.gov
CoMSIA 0.614 0.923 0.815 tandfonline.comnih.gov
HQSAR 0.603 0.662 0.743 tandfonline.comnih.gov

(Note: These values are from a study on pyrrolidine derivatives as Mcl-1 inhibitors and serve as an example of typical statistical validation metrics.)

Ligand Design Principles and Structure-Based Approaches for Pyrrolidine-Based Scaffolds

The design of novel ligands based on the pyrrolidine scaffold leverages both ligand-based and structure-based approaches. nih.govnih.gov The pyrrolidine ring is considered a versatile starting point due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. researchgate.netnih.gov

Structure-based drug design (SBDD) relies on the known 3D structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy. researchgate.net This approach was used to discover a novel series of pyrrolidine-1,2-dicarboxamides as Factor Xa inhibitors. researchgate.net By understanding the binding site of the target, researchers could design molecules with complementary shapes and chemical features, leading to potent and selective inhibitors. researchgate.net Optimization strategies in SBDD often involve modifying substituents on the pyrrolidine core to improve binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Fragment-based drug discovery (FBDD) is another powerful strategy where small, low-complexity molecules ("fragments") that bind to the target are identified and then grown or merged to create a more potent lead compound. nih.gov Pyrrolidine-based fragments are particularly valuable because they effectively sample three-dimensional molecular space, possessing a high fraction of sp³-hybridized carbons which imparts desirable shape and complexity. nih.gov

Key principles in designing pyrrolidine-based ligands include:

Scaffold Hopping: Replacing a known core structure with a pyrrolidine ring to discover novel chemical series with potentially improved properties.

Stereochemical Control: Synthesizing specific stereoisomers to maximize desired activity and minimize off-target effects. nih.gov

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to fine-tune activity or metabolic stability.

Conformational Locking: Introducing substituents to restrict the pseudorotation of the pyrrolidine ring, thereby reducing the entropic penalty upon binding. nih.govresearchgate.net

These principles have been applied to develop bicyclic pyrrolidine analogues that show improved potency and selectivity for parasitic enzymes over their human counterparts. acs.org

Computational Docking and Molecular Dynamics Simulations to Elucidate Interaction Modes

Computational docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding how pyrrolidine-based ligands interact with their target macromolecules at an atomic level. mdpi.comnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netmdpi.com Docking studies on pyrrolidine derivatives have been used to:

Identify key amino acid residues in the binding pocket that interact with the ligand. nih.gov

Elucidate the primary binding forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.govnih.gov

Filter virtual libraries of compounds to identify potential hits. mdpi.com

Explain the SAR observed in a series of compounds. nih.gov

For example, docking studies of pyrrolidine derivatives into the active site of influenza neuraminidase identified Trp178, Arg371, and Tyr406 as key interacting residues. nih.gov In another study, docking was used to identify novel pyrrolidine-2,3-dione (B1313883) inhibitors of the Cdk5/p25 complex, a target in Alzheimer's disease. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. nih.govmdpi.com While docking provides a static snapshot, MD simulations can:

Assess the stability of the docked conformation. tandfonline.comnih.gov

Reveal the role of solvent molecules in the binding interface.

Calculate binding free energies (e.g., using MM-PBSA/GBSA methods) to provide a more accurate estimation of binding affinity. nih.gov

Observe conformational changes in both the ligand and the protein upon binding. nih.gov

MD simulations of pyrrolidine-based inhibitors complexed with targets like Mcl-1 and MDM2 have confirmed the stability of the binding poses predicted by docking. tandfonline.comnih.govscispace.com These simulations showed that key interactions, such as hydrogen bonds, were maintained throughout the simulation trajectory, reinforcing the proposed binding mode and providing strong support for the rational design of these inhibitors. nih.gov

Table 3: Summary of a Molecular Docking Study for a Pyrrolidine Derivative

Target Protein Key Interacting Residues Type of Interaction Predicted Binding Affinity Source
MDM2 (Example Residues)
LEU54, GLY58 Hydrogen Bond -8.8 kcal/mol scispace.com
TYR67, VAL93 Hydrophobic (π-Alkyl) scispace.com
ILE61 Hydrophobic (Alkyl) scispace.com

(Note: This data is from a study on spiro[pyrrolidine-oxindole] derivatives targeting the MDM2-p53 interaction and serves as a representative example of docking results.)

Analysis of Inductive and Stereoelectronic Effects on Molecular Properties

The molecular properties and, consequently, the biological activity of the Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- scaffold are significantly influenced by a delicate interplay of inductive and stereoelectronic effects. These electronic interactions, originating from the arrangement of atoms and the distribution of electron density, govern the molecule's conformation, reactivity, and ability to interact with biological targets. A thorough analysis of these effects is crucial for understanding the structure-activity relationship (SAR) of this class of compounds.

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. In the Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- scaffold, the orientation of the pyrrolidine ring relative to the phenoxyacetyl group is a critical determinant of its biological activity. The integrity of the pyrrolidine scaffold and the stereochemistry at its substitution points are often necessary for inhibitory activity against specific biological targets. mdpi.comdoaj.org

Computational studies on related amide structures have provided insights into how electronic properties correlate with molecular function. Quantitative structure-activity relationship (QSAR) models often utilize descriptors that quantify electronic effects, such as Hammett constants (σ) for aromatic substituents and calculated parameters like molecular electrostatic potential (MEP) and frontier molecular orbital energies (HOMO and LUMO). nih.govnih.gov For instance, in a series of related amide derivatives, the inhibitory effect on a particular enzyme was successfully predicted by QSAR models that incorporated descriptors related to the electronic structure. nih.gov

To illustrate the impact of substituent changes on electronic properties, the following hypothetical data table outlines how different substituents on the phenyl ring of a phenoxyacetyl scaffold could alter key electronic parameters. These parameters are often calculated using computational chemistry methods to predict their influence on molecular interactions.

Substituent (at para-position)Hammett Constant (σp)Calculated Dipole Moment (Debye)HOMO-LUMO Gap (eV)
-NO₂0.785.124.5
-CN0.664.894.8
-Cl0.232.565.2
-H0.001.985.5
-CH₃-0.171.855.7
-OCH₃-0.272.105.9
-NH₂-0.662.855.3

This table presents hypothetical data for illustrative purposes based on general chemical principles and QSAR studies on related compounds.

The data in the table demonstrates that electron-withdrawing groups (e.g., -NO₂, -CN) generally increase the Hammett constant and the dipole moment, while decreasing the HOMO-LUMO gap, suggesting increased reactivity. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) have the opposite effect. The pattern of amide formation and metabolism in related N-benzylanilines has been shown to be dependent on the steric and electronic effects of their aromatic substituents. nih.gov

Furthermore, the conformation of the pyrrolidine ring itself, which can exist in various puckered forms (e.g., envelope, twist), is influenced by the electronic nature of its substituents. The specific conformation adopted can be critical for fitting into a binding pocket of a biological target. Molecular modeling studies on pyrrolidine derivatives have been instrumental in understanding these conformational preferences and their relationship to biological activity. nih.gov

Chemical Reactivity and Synthetic Transformations of Pyrrolidine, 1 2 Methoxyphenoxy Acetyl

Reactivity of the N-Acyl Pyrrolidine (B122466) Linkage

The N-acyl pyrrolidine linkage, a tertiary amide, is a key functional group governing the molecule's stability and reactivity. Its reactivity is primarily centered on the electrophilic nature of the carbonyl carbon.

Hydrolysis: The amide bond in N-acyl pyrrolidines can undergo hydrolysis under basic or acidic conditions to yield pyrrolidine and the corresponding carboxylic acid, in this case, (2-methoxyphenoxy)acetic acid. Base-catalyzed hydrolysis typically proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. acs.org Studies on related N-acylamides show that the stability of this intermediate and the effectiveness of protonation on the pyrrolidine nitrogen are crucial factors influencing reaction rates. researchgate.net For instance, the hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone involves both exocyclic and endocyclic amide cleavage, with the reaction being second order with respect to hydroxide concentration for the lactam opening. researchgate.net While N-acylpyrroles are noted for their susceptibility to base-catalyzed hydrolysis, the N-acylpyrrolidine amide bond is generally more stable due to lower resonance stabilization of the nitrogen lone pair with the carbonyl group compared to its pyrrole (B145914) counterpart. acs.org

Reduction: The amide can be reduced to the corresponding amine, 1-(2-(2-methoxyphenoxy)ethyl)pyrrolidine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

Ring Contraction: In more complex systems, N-acyl lactams can undergo ring contraction reactions. For example, enantioenriched N-acyl piperidinones, when converted to hydroxamic acids, can undergo a thermal "Spino" ring contraction to stereospecifically yield carbamate-protected 2,2-disubstituted pyrrolidines. nih.gov This type of transformation highlights the potential for skeletal rearrangement of the pyrrolidine ring under specific conditions. nih.gov

Transformations Involving the 2-Methoxyphenoxy Substituent

The 2-methoxyphenoxy group offers additional sites for chemical modification, primarily through ether cleavage or substitution on the aromatic ring.

Ether Cleavage (Demethylation): The methyl ether of the 2-methoxyphenoxy group can be cleaved to reveal a catechol-like structure (a 1,2-dihydroxybenzene derivative). This reaction is a critical step in the synthesis of many natural products and pharmaceuticals. Strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are commonly used for this purpose. However, selectivity can be a challenge. For example, studies on 2,6-dimethoxyphenol (B48157) show that selective cleavage of one methoxy (B1213986) group can be achieved during a Friedel-Crafts acylation, a reaction that fails to demethylate 2-methoxyphenol under the same conditions. nih.gov This suggests that the electronic environment of the aromatic ring significantly influences the feasibility of demethylation. nih.gov The mechanism involves complexation of the Lewis acid to the methoxy oxygen, making the methyl carbon susceptible to nucleophilic attack. nih.gov

Aromatic Substitution: The benzene (B151609) ring of the 2-methoxyphenoxy group is activated towards electrophilic aromatic substitution by the electron-donating methoxy and ether oxygen groups. These groups typically direct incoming electrophiles to the ortho and para positions relative to themselves. However, the exact regioselectivity would depend on the interplay between the two activating groups and the steric hindrance they impose.

Derivatization Strategies for Enhancing Chemical Diversity and Modulating Properties

The synthesis of derivatives of Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- can be achieved by targeting its various functional groups to create a library of compounds with potentially new properties. ontosight.ai The pyrrolidine scaffold is a common feature in many natural products and bioactive molecules, including drugs like procyclidine (B1679153) and nicotine, as well as the amino acid proline. wikipedia.orgrsc.org

Modification of the Pyrrolidine Ring: The pyrrolidine ring itself can be further functionalized. One-pot photoenzymatic processes have been developed to introduce hydroxyl or amino groups at the C-3 position of the pyrrolidine ring, creating chiral building blocks for pharmaceuticals. nih.gov This involves a regioselective photooxyfunctionalization to create a ketone intermediate, followed by stereoselective enzymatic reduction or transamination. nih.gov

Varying the Acyl Group: A common derivatization strategy involves replacing the 2-methoxyphenoxyacetyl group with other acyl moieties. This can be achieved by synthesizing various carboxylic acids and coupling them with pyrrolidine. This approach is widely used in the synthesis of pyrrolidine-containing drugs. nih.gov

Functionalization of the Aromatic Ring: As mentioned in section 6.2, the aromatic ring can be modified via electrophilic substitution to introduce a range of substituents, thereby modulating the electronic and steric properties of the molecule.

Table 1: Potential Derivatization Reactions

Reaction Site Reagent/Condition Product Type
N-Acyl Linkage LiAlH₄ Secondary Amine
N-Acyl Linkage H₃O⁺ / OH⁻ Pyrrolidine + Carboxylic Acid
2-Methoxy Group BBr₃ or AlCl₃ Phenolic Derivative
Aromatic Ring HNO₃/H₂SO₄ Nitro-substituted Derivative

Regioselectivity and Chemoselectivity in Pyrrolidine-Based Reactions

Achieving selectivity is paramount when multiple reactive sites are present, as is the case with this molecule.

Regioselectivity: This refers to the control of reaction at a specific position. In the functionalization of the pyrrolidine ring, reactions can be directed to specific carbons. For example, C-H amination reactions can provide position-selective synthesis of substituted pyrrolidines. organic-chemistry.org Similarly, in electrophilic substitution of the phenoxy ring, the directing effects of the existing substituents determine the position of the incoming group.

Chemoselectivity: This is the selective reaction of one functional group in the presence of others. A key example is the orthogonal cleavage of protecting groups. For instance, it is possible to selectively remove a naphthylmethyl (NAP) ether in the presence of a p-methoxyphenyl (PMP) ether, demonstrating that different ether linkages can be cleaved under distinct conditions. rsc.org In the context of Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)-, this principle could be applied to selectively transform the methoxy group without affecting the amide, or vice versa, by choosing appropriate reagents and conditions. For example, the reduction of an aromatic nitro group can be achieved with high chemoselectivity using B₂pin₂ and KOtBu, tolerating other reducible groups like esters. organic-chemistry.org This level of control is crucial for multi-step synthetic sequences. organic-chemistry.orgresearchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name IUPAC Name Other Names
Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- 1-((2-methoxyphenoxy)acetyl)pyrrolidine 2-(2-methoxyphenoxy)-1-pyrrolidin-1-ylethanone
Pyrrolidine Pyrrolidine Tetrahydropyrrole, Azolidine
(2-methoxyphenoxy)acetic acid (2-methoxyphenoxy)acetic acid -
1-(2-(2-methoxyphenoxy)ethyl)pyrrolidine 1-(2-(2-methoxyphenoxy)ethyl)pyrrolidine -
2,6-dimethoxyphenol 2,6-dimethoxyphenol -
2-methoxyphenol 2-methoxyphenol Guaiacol
N-(2-hydroxyacetyl)-2-pyrrolidone N-(2-hydroxyacetyl)pyrrolidin-2-one -
Triflic acid Trifluoromethanesulfonic acid TFMS, TFSA
Lithium aluminum hydride Lithium tetrahydridoaluminate LAH, LiAlH₄
Boron tribromide Boron tribromide BBr₃
Aluminum chloride Aluminum trichloride AlCl₃
Procyclidine 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol -
Nicotine 3-(1-methylpyrrolidin-2-yl)pyridine -

Supramolecular Chemistry and Advanced Applications of Pyrrolidine Scaffolds in Material Science and Catalysis

Molecular Recognition and Host-Guest Chemistry with Pyrrolidine (B122466) Derivatives

Molecular recognition is the specific, non-covalent interaction between two or more molecules. Pyrrolidine derivatives, particularly those derived from the chiral amino acid proline, are highly effective in creating systems capable of stereospecific recognition. The conformational rigidity of the pyrrolidine ring allows for the creation of well-defined chiral cavities and binding pockets. mdpi.com

Research on porphyrin-proline conjugates demonstrates how the pyrrolidine scaffold facilitates chiral recognition. mdpi.com In these systems, the proline moiety imparts a specific chirality and amphiphilicity to the larger porphyrin structure. This allows for controlled self-assembly in aqueous environments, leading to the formation of chiral aggregates. The specific stereochemistry of the proline (L- or D-form) dictates the resulting supramolecular chirality of the assembly, enabling it to selectively interact with other chiral molecules. mdpi.com

For Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- , while it is achiral itself unless a substituted pyrrolidine is used, the principle remains. The amide and ether functional groups are capable of acting as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. These features could allow it to act as a host for small guest molecules that have complementary hydrogen bond donors and aromatic systems.

Self-Assembly and Ordered Structures in Pyrrolidine Systems

Self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions. Pyrrolidine-containing molecules are often designed to undergo self-assembly to create functional nanomaterials. mdpi.com The driving forces for these assemblies typically include a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.com

A prominent example is the self-assembly of porphyrin-proline conjugates, which is highly dependent on environmental factors. mdpi.com The process is typically induced using a "solvent switch" method, where water is added to a solution of the conjugate in a polar aprotic solvent like THF or acetonitrile (B52724). mdpi.com The introduction of water triggers hydrophobic effects, causing the molecules to aggregate. The rate of water addition and the final solvent ratio are critical; slower processes in lower water content environments lead to more ordered structures with more effective electronic coupling between the porphyrin units. mdpi.com

The structure of Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- possesses an amphiphilic character. The pyrrolidine ring and the phenyl ring are hydrophobic, whereas the ether and amide oxygens are polar, hydrophilic sites. This balance suggests that in appropriate solvent systems (e.g., a mixture of water and an organic solvent), this molecule could potentially self-assemble into ordered structures like micelles, vesicles, or layered sheets, driven by the need to minimize the exposure of its hydrophobic parts to a polar medium.

Metal Coordination Chemistry and Ligand Design using Pyrrolidine Moieties

The pyrrolidine motif is a cornerstone in the design of ligands for metal complexes due to the strong coordinating ability of its nitrogen atom. However, in an N-acylpyrrolidine like the title compound, the lone pair of the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, significantly reducing its ability to coordinate directly to a metal center. Instead, the carbonyl oxygen and the ether oxygen can act as donor atoms.

The versatility of the pyrrolidine scaffold in ligand design is extensive. Pyrrolidine-containing polypyridines have been synthesized and used to create ruthenium complexes with improved visible light absorption, which is promising for photovoltaic applications. acs.org In another study, 2,5-bis{(pyrrolidino)-methyl}-pyrrole was used to create pincer ligands that coordinate with group 14 elements like tin and lead. nih.gov Furthermore, di(pyridyl) pyrrolide ligands have been used to support early transition metals such as yttrium, zirconium, and titanium for applications in olefin polymerization. nih.gov

The table below summarizes examples of pyrrolidine-based ligand systems and their applications in coordination chemistry.

Ligand TypeMetal(s)Application/FindingReference
Pyrrolidine-Containing Bipyridines/TerpyridinesRuthenium (Ru)Forms complexes with enhanced visible light absorption for potential photovoltaic devices. acs.org
2,5-bis{(pyrrolidino)-methyl}-pyrroleGermanium (Ge), Tin (Sn), Lead (Pb)Acts as a pincer ligand, with studies showing the effect of metal coordination on the pyrrole (B145914) π-system. nih.gov
Di(pyridyl) Pyrrolide LigandsYttrium (Y), Zirconium (Zr), Hafnium (Hf), Titanium (Ti)Supports early metal complexes for ethylene (B1197577) polymerization and demonstrates hemilabile character. nih.gov

For Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- , its potential as a ligand would likely involve the 2-methoxyphenoxyacetyl moiety, where the ether oxygen and the amide carbonyl oxygen could form a chelate ring with a metal ion.

Integration of Pyrrolidine Architectures into Polymeric and Advanced Materials

The pyrrolidine ring is a valuable component integrated into polymers to enhance their properties or to introduce specific functionalities. scbt.comsafrole.com Pyrrolidine derivatives can be used as monomers or as functional units within larger polymeric structures to create advanced materials for electronics, coatings, and catalysis. scbt.com

A significant advancement is the development of pyrrolidine-based chiral porous polymers (Py-CPPs) for heterogeneous organocatalysis. rsc.org These materials are synthesized via a "bottom-up" approach, incorporating chiral pyrrolidine units into a rigid, porous framework through a Sonogashira–Hagihara coupling reaction. The resulting polymer possesses high stability, extensive porosity, and uniformly distributed catalytic sites. This Py-CPP material proved to be a highly effective and recyclable catalyst for asymmetric Michael additions in water, achieving excellent yields and enantioselectivities. rsc.org

Properties and Performance of Pyrrolidine-Based Chiral Porous Polymer (Py-CPP)

Property Description / Value
Synthesis Sonogashira–Hagihara coupling of rigid 3D monomers.
Key Feature Inherent porosity with readily accessible catalytic sites.
Application Heterogeneous organocatalyst for asymmetric Michael addition.
Reaction Cyclohexanone (B45756) addition to nitroolefins.
Solvent Pure Water
Yield Up to 98%
Enantioselectivity Up to 99% ee

Data from Polymer Chemistry (RSC Publishing). rsc.org

The molecule Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- could theoretically be modified—for instance, by adding polymerizable groups to its phenyl ring—to be incorporated as a monomer into a polymer chain. This could be used to modify the physical properties of the resulting material or to introduce specific metal-binding sites via its oxygen donors.

Pyrrolidine Derivatives as Organocatalysts and Chiral Auxiliaries

The use of chiral pyrrolidine derivatives as organocatalysts represents one of the pillars of modern asymmetric synthesis. nih.govbenthamdirect.com Since the pioneering work with proline, numerous pyrrolidine-based catalysts have been developed for a vast array of chemical transformations. mdpi.com These catalysts typically operate through aminocatalysis, where the secondary amine of the pyrrolidine ring reacts with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion intermediate. nih.gov The stereochemistry of the pyrrolidine scaffold then directs the subsequent reaction to produce a specific enantiomer of the product.

The N-acyl structure of Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- renders the pyrrolidine nitrogen non-nucleophilic and thus unsuitable for standard aminocatalysis. However, the N-acylpyrrolidine framework itself is found in many chiral auxiliaries and more complex catalyst systems. nih.gov The development of organocatalysts is a process of continuous structural modification to optimize reactivity and selectivity. nih.gov For example, prolinamides, which are structurally related to the title compound, are effective organocatalysts where the amide group can participate in directing the reaction through hydrogen bonding. nih.gov

The table below shows the performance of various pyrrolidine-based organocatalysts in the Michael addition reaction, highlighting their effectiveness.

Catalyst TypeReactionYieldEnantioselectivity (ee)Reference
Diarylprolinol silyl (B83357) etherMichael addition of aldehydes to nitroolefinsHighUp to 85% nih.gov
Prolinamide derivativesMichael addition of aldehydes to β-nitroalkenesGood to excellentHigh nih.gov
Pyrrolidine-Linker-Camphor AssemblyMichael addition of cyclohexanone to nitroolefinsUp to 98%Up to >99% nih.gov

These examples underscore the power of the chiral pyrrolidine scaffold in asymmetric catalysis. While Pyrrolidine, 1-((2-methoxyphenoxy)acetyl)- is not a direct catalyst in this context, its structure exemplifies the type of acylated pyrrolidine motifs that are integral to the design of more sophisticated catalytic systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing pyrrolidine derivatives with aryloxyacetyl substituents?

  • A typical procedure involves nucleophilic substitution under heated conditions. For example, 2-fluorobenzaldehyde reacts with dialkylamines in DMF at 150°C with potassium carbonate as a base, followed by extraction with ethyl acetate and purification via column chromatography . Monitoring reaction progress using TLC and optimizing solvent systems (e.g., DMF for high polarity) are critical for achieving >90% yields.

Q. How does the pyrrolidine ring’s basicity influence reactivity in aqueous and non-aqueous systems?

  • The pyrrolidine nitrogen (pKa ~8) is protonated under mildly acidic conditions (pH < 7), forming ion-pair complexes that affect solubility and reactivity. This property is leveraged in extraction protocols (e.g., washing with ammonium chloride) and in designing pH-dependent reaction conditions .

Q. What spectroscopic techniques are essential for characterizing pyrrolidine derivatives?

  • 1H NMR resolves substituent effects on ring protons (e.g., δ 3.33–3.30 ppm for cyclic C2H groups) . Mass spectrometry (UPLC/Q-TOF) identifies molecular ions and fragmentation patterns, particularly using electron transfer dissociation (ETD) to preserve labile substituents .

Q. How do steric and electronic effects of the 2-methoxyphenoxyacetyl group influence pyrrolidine ring conformation?

  • The bulky acetyl group induces ring puckering, quantified via pseudo-rotation parameters (phase angle P and puckering amplitude ϕmax). Substituents in quasi-axial positions stabilize transition states during cyclization, as observed in X-ray studies of analogous compounds .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of 1-((2-methoxyphenoxy)acetyl)pyrrolidine?

  • Central Composite Face (CCF) designs in software like MODDE identify critical factors (residence time, temperature, reagent equivalents). For example, interactions between pyrrolidine equivalents and temperature may reveal non-linear yield responses, enabling prediction of optimal conditions (e.g., 20-hour reaction at 150°C) .

Q. What strategies resolve structural ambiguities in pyrrolidine derivatives with complex substitution patterns?

  • Tandem MS/MS with ETD/CID provides complementary fragmentation: ETD preserves the pyrrolidine backbone, while CID cleaves aryloxyacetyl groups. 2D NMR (e.g., NOESY) correlates spatial proximity of methoxyphenyl protons to ring protons, distinguishing cis/trans conformers .

Q. How do substituents modulate biological activity in pyrrolidine-based compounds?

  • Structure-Activity Relationship (SAR) studies show that electron-donating groups (e.g., methoxy) on the phenyl ring enhance antimicrobial activity. For example, MIC values against B. subtilis drop from 150 µg/mL (unsubstituted) to 75 µg/mL with 4-methoxy groups . Modulating the acetyl linker’s length can further improve target binding .

Q. What advanced computational methods predict the conformational dynamics of substituted pyrrolidines?

  • Molecular dynamics simulations parameterized with NMR-derived 3J(H,H) coupling constants model ring puckering. Density Functional Theory (DFT) calculates energy barriers for interconversion between envelope and twist-boat conformations, validated against X-ray crystallography .

Q. How is enantioselective synthesis achieved for chiral pyrrolidine derivatives?

  • Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with chiral ligands (e.g., bisoxazolines) yields pyrrolidines with >95% enantiomeric excess. Stereochemical outcomes depend on ylide geometry and dipolarophile electronic profiles .

Methodological Recommendations

  • Synthesis Optimization : Use CCF DoE to map multi-variable interactions and avoid local yield maxima .
  • Conformational Analysis : Combine NMR pseudorotation analysis with DFT to predict bioactive conformers .
  • Biological Screening : Prioritize derivatives with para-substituted aryl groups for improved MIC profiles .

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